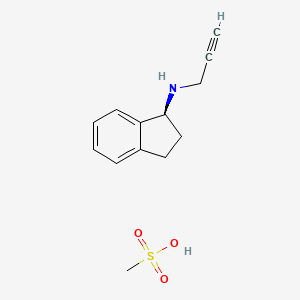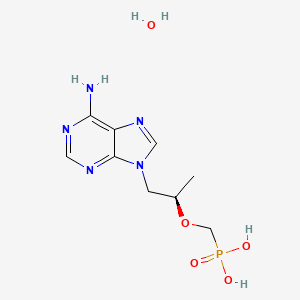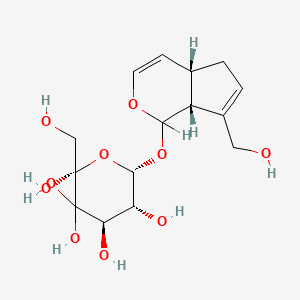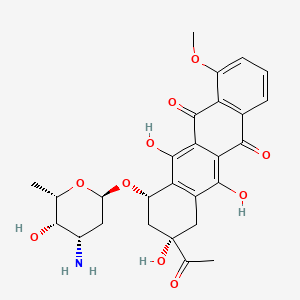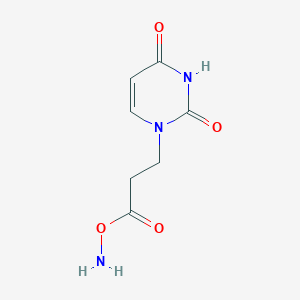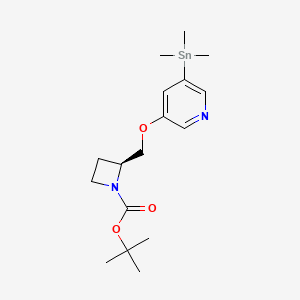
5-Iodo-A-85380, 5-trimethylstannyl N-boc derivative
Descripción general
Descripción
5-Iodo-A-85380, 5-trimethylstannyl N-BOC derivative is a precursor to 5-Iodo-A-85380 . It is a highly selective and potent ligand for AChR α4β2 . It is used in radioiodination .
Molecular Structure Analysis
The molecular formula of 5-Iodo-A-85380, 5-trimethylstannyl N-BOC derivative is C17H28N2O3Sn . The molecular weight is 427.11 . The IUPAC name is tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Iodo-A-85380, 5-trimethylstannyl N-BOC derivative include a molecular weight of 427.11 and a molecular formula of C17H28N2O3Sn . .Aplicaciones Científicas De Investigación
- Specific Scientific Field : Pharmacology
- Summary of the Application : “5-Iodo-A-85380, 5-trimethylstannyl N-boc derivative” is a precursor to “5-Iodo-A-85380”, which is a highly selective and potent ligand for the α4β2 nicotinic receptor . This receptor is a type of nicotinic acetylcholine receptor, implicated in various neurological disorders, including nicotine addiction.
- Methods of Application or Experimental Procedures : This compound is suitable for radioiodination . Radioiodination is a process where an iodine radioisotope is introduced into a molecule of interest for the purpose of radiolabeling, often used in medical imaging and research.
- Results or Outcomes : The use of “5-Iodo-A-85380, 5-trimethylstannyl N-boc derivative” as a precursor allows for the study of the α4β2 nicotinic receptor in a highly selective manner . This can provide valuable insights into the functioning of this receptor and its role in various neurological conditions.
Propiedades
IUPAC Name |
tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N2O3.3CH3.Sn/c1-14(2,3)19-13(17)16-8-6-11(16)10-18-12-5-4-7-15-9-12;;;;/h5,7,9,11H,6,8,10H2,1-3H3;3*1H3;/t11-;;;;/m0..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNYNAVVSDTMQD-HZAYLZKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1COC2=CC(=CN=C2)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1COC2=CC(=CN=C2)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441936 | |
| Record name | 5-IODO-A-85380, 5-TRIMETHYLSTANNYL N-BOC DERIVATIVE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-A-85380, 5-trimethylstannyl N-boc derivative | |
CAS RN |
213766-21-3 | |
| Record name | 5-IODO-A-85380, 5-TRIMETHYLSTANNYL N-BOC DERIVATIVE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






